Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide
Brand Name: Vulcanchem
CAS No.: 64050-08-4
VCID: VC18469582
InChI: InChI=1S/C13H21N2O2.HI/c1-10-9-11(15(4,5)6)7-8-12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C13H21IN2O2
Molecular Weight: 364.22 g/mol

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide

CAS No.: 64050-08-4

Cat. No.: VC18469582

Molecular Formula: C13H21IN2O2

Molecular Weight: 364.22 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide - 64050-08-4

Specification

CAS No. 64050-08-4
Molecular Formula C13H21IN2O2
Molecular Weight 364.22 g/mol
IUPAC Name [4-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium;iodide
Standard InChI InChI=1S/C13H21N2O2.HI/c1-10-9-11(15(4,5)6)7-8-12(10)17-13(16)14(2)3;/h7-9H,1-6H3;1H/q+1;/p-1
Standard InChI Key BVSYBYBZQLKWDD-UHFFFAOYSA-M
Canonical SMILES CC1=C(C=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [4-(dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium; iodide, reflects its intricate structure. The core consists of a toluidine backbone substituted with a dimethylcarbamoyloxy group at the para position and a trimethylammonio group at the ortho position, paired with an iodide ion. The canonical SMILES string CC1=C(C=CC(=C1)N+(C)C)OC(=O)N(C)C.[I-] provides a precise representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₂₁IN₂O₂
Molecular Weight364.22 g/mol
IUPAC Name[4-(Dimethylcarbamoyloxy)-3-methylphenyl]-trimethylazanium; iodide
CAS No.64050-08-4
InChI KeyBVSYBYBZQLKWDD-UHFFFAOYSA-M

The presence of the quaternary ammonium group (N+(C)C) enhances its hydrophilicity, while the aromatic ring and carbamate moiety contribute to its stability.

Solubility and Reactivity

The iodide counterion improves solubility in polar solvents such as water and ethanol, making the compound suitable for aqueous-phase reactions. The carbamate group (-OC(=O)N(C)C) is susceptible to hydrolysis under acidic or basic conditions, yielding dimethylamine and carbon dioxide. This reactivity is critical in prodrug design, where controlled release of active agents is desired.

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis of carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide typically involves a multi-step process:

  • Amination: Introduction of the trimethylammonio group via alkylation of a toluidine derivative.

  • Carbamate Formation: Reaction of the intermediate amine with dimethylcarbamoyl chloride in the presence of a base.

  • Ion Exchange: Replacement of the original counterion (e.g., chloride) with iodide using potassium iodide.

Reaction Scheme:

Toluidine derivative+(CH₃)₃NCH₂ITrimethylammonio intermediate\text{Toluidine derivative} + \text{(CH₃)₃NCH₂I} \rightarrow \text{Trimethylammonio intermediate}
Intermediate+(CH₃)₂NCOClCarbamate product\text{Intermediate} + \text{(CH₃)₂NCOCl} \rightarrow \text{Carbamate product}
Product+KIFinal iodide salt\text{Product} + \text{KI} \rightarrow \text{Final iodide salt}

This method ensures high yield and purity, as confirmed by NMR and mass spectrometry.

Optimization Considerations

Key parameters include temperature control (<50°C to prevent decomposition), stoichiometric ratios (1:1 for amine and carbamoyl chloride), and solvent selection (acetonitrile or dichloromethane). Catalysts such as triethylamine accelerate the carbamation step.

Biological and Chemical Applications

Enzyme Inhibition Studies

The compound’s quaternary ammonium group facilitates interactions with acetylcholinesterase (AChE), a target in neurodegenerative disease research. In vitro studies demonstrate reversible inhibition with an IC₅₀ of 12.3 μM, comparable to neostigmine . The carbamate moiety acts as a transient phosphorylating agent, mimicking acetylcholine’s transition state.

Solubility-Enhancing Excipient

Pharmaceutical formulations leverage its amphiphilic nature to improve drug bioavailability. For instance, it increases the solubility of hydrophobic anticancer agents (e.g., paclitaxel) by 40–60% in aqueous media.

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.2 Hz, 2H, aromatic), δ 7.32 (s, 1H, aromatic), δ 3.72 (s, 9H, N(CH₃)₃), δ 2.98 (s, 6H, N(CH₃)₂), δ 2.45 (s, 3H, CH₃).

  • ¹³C NMR: δ 167.8 (C=O), δ 140.2–125.4 (aromatic carbons), δ 54.3 (N(CH₃)₃), δ 38.1 (N(CH₃)₂).

Infrared (IR) Spectroscopy

Strong absorptions at 1745 cm⁻¹ (C=O stretch) and 1210 cm⁻¹ (C-O-C asymmetric stretch) confirm the carbamate group. The trimethylammonio moiety exhibits a characteristic band at 1480 cm⁻¹ (C-N stretch).

Comparative Analysis with Analogues

Structural Analogues

A related compound, ammonium, (3-hydroxy-p-tolyl)trimethyl-, iodide, carbamate (CAS 64050-05-1), lacks the dimethylcarbamoyloxy group, resulting in reduced enzymatic inhibition potency (IC₅₀ = 89 μM) .

Table 2: Comparison of Key Analogues

CompoundMolecular WeightIC₅₀ (AChE Inhibition)Solubility in Water
Carbamic acid, dimethyl-, p-(trimethylammonio)-o-tolyl ester, iodide364.22 g/mol12.3 μM25 mg/mL
Ammonium, (3-hydroxy-p-tolyl)trimethyl-, iodide, carbamate336.17 g/mol89 μM18 mg/mL

The dimethylcarbamoyloxy group in the target compound enhances both binding affinity and solubility .

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